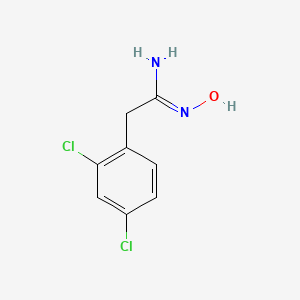
N-Hidroxi-2-(2,4-dicloro-fenil)-acetamidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring, an acetamidine group, and a hydroxyl group
Aplicaciones Científicas De Investigación
2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It may serve as a lead compound for the development of new drugs with antimicrobial or anticancer properties.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine, also known as 2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide, is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide . The primary targets of this compound are broadleaf weeds . It acts as a synthetic plant hormone auxin, which plays a crucial role in plant growth and development .
Mode of Action
The compound works by mimicking the natural plant hormone auxin, leading to uncontrolled growth in broadleaf weeds . This uncontrolled growth eventually leads to the death of the weed, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Biochemical Pathways
The compound affects the auxin-mediated growth pathways in plants . It is also subject to biological decomposition, an effective way for the removal of these compounds from the environment . The role of bacteria, as well as the enzymes and genes that regulate the 2,4-D degradation, has been widely studied .
Pharmacokinetics
Its parent compound, 2,4-d, is known to be highly water-soluble . This suggests that the compound may also have high water solubility, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of 2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine is the death of broadleaf weeds due to uncontrolled growth . This makes it an effective herbicide for the control of these weeds in various crops .
Action Environment
The action of 2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine can be influenced by various environmental factors. For instance, its parent compound, 2,4-D, can move in the environment through different mechanisms such as rainwater, volatilization, crop removal, leaching, plant uptake, chemical degradation, adsorption, runoff, microbial degradation, and photodecomposition process . The presence of pesticide residues in the environment represents a threat to humans and animals through drinking water . Therefore, the use of this compound should be managed carefully to minimize its environmental impact.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine typically involves the reaction of 2,4-dichloroaniline with acetamidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the acetamidine group to an amine group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Comparación Con Compuestos Similares
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.
2,4-Dichlorophenoxyacetic acid: A herbicide with a similar phenyl ring structure.
2,4-Dichloroaniline: An intermediate in the synthesis of various organic compounds.
Uniqueness: 2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine is unique due to the presence of both the acetamidine and hydroxyl groups, which confer specific chemical reactivity and biological activity
Propiedades
Número CAS |
333748-88-2 |
|---|---|
Fórmula molecular |
C8H8Cl2N2O |
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(7(10)4-6)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) |
Clave InChI |
HKGYYUJZSPAEDP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=NO)N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)C/C(=N\O)/N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















